molecular formula C10H10N2 B8327065 2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene

2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene

Cat. No. B8327065
M. Wt: 158.20 g/mol
InChI Key: PIWLTYOKDKROTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dihydro-1H-3a,6-diaza-cyclopenta[a]indene

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

7,8-dihydro-6H-pyrido[3,4-b]pyrrolizine

InChI

InChI=1S/C10H10N2/c1-2-9-6-8-7-11-4-3-10(8)12(9)5-1/h3-4,6-7H,1-2,5H2

InChI Key

PIWLTYOKDKROTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N2C1)C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-Amino-3-iodopyridine (2.2 g, 10.00 mMol) in acetonitrile (25 ml), was added dropwise trifluoroacetic anhydride (2.53 g, 1.674 ml) at 0° C. followed by addition of potassium carbonate (4.14 g, 30 mMol). The mixture was stirred at room temperature for 10 min. To the resulting suspension was added bis(triphenylphosphine)-palladium(II)chloride (0.175 g, 0.25 mMol), copper(I)iodide (0.095 g, 0.50 mMol) and 5-chloro-1-pentyne (1.23 g, 12.00 mMol) and the mixture was heated to reflux under argon for 3 h. The mixture was cooled to room temperature and partitioned between water and ethyl acetate. The phases were separated. The organic phase was extracted with water at pH 1.00. The acidic aqueous phase was mixed with dichloromethane and the pH was raised to 10 by addition of 2N NaOH. The phases were separated and the organic phase was dried over sodium sulfate. The solvent was evaporated and the residue was taken up in acetonitrile (20 ml). To the brownish solution was added sodium iodide (3.00 g, 20 mMol) and sodium hydride (ca 55% 0.873 g, 20 mMol) and the mixture was stirred at room temperature for 2 h. The mixture was poured onto ice and partitioned between water and ethyl acetate (100 ml water 100 ml ethyl acetate). The phases were separated. The organic phase was extracted with water at pH 1.00 (5×50 ml). The combined acidic aqueous phases were mixed with dichloromethane (100 ml) and the pH was raised to 10 by addition of 2N NaOH. The phases were separated and the organic phase was dried over sodium sulfate. The solvent was evaporated and the title compound (0.81 g, 51% of theory) was obtained as a brownish solid. For analytical purposes a sample was recrystallised from t-butylmethylether to afford light brown crystals melting at 95-96° C.; Found C, 75.93; H. 6.32; N,17.80%. C10H10N2 requires: C, 75.92; H, 6.37; N, 17.71%
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.674 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.873 g
Type
reactant
Reaction Step Three
Quantity
1.23 g
Type
reactant
Reaction Step Four
Quantity
0.175 g
Type
catalyst
Reaction Step Four
Quantity
0.095 g
Type
catalyst
Reaction Step Four
Yield
51%

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